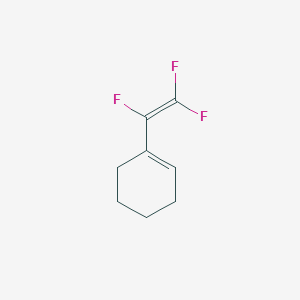

1-(Trifluorovinyl)cyclohex-1-ene

Description

Significance of Fluorine Substitution in Organic Chemistry and Materials Science

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. researchgate.netchinesechemsoc.org This has led to the widespread use of organofluorine compounds in various advanced applications. cas.cn

Fluorine's high electronegativity, the highest of any element, exerts a powerful electron-withdrawing effect, which can stabilize molecular orbitals and influence reaction pathways. nih.govtandfonline.com This strong inductive effect can significantly alter the electron distribution within a molecule, impacting properties like pKa and dipole moment. tandfonline.com The substitution of hydrogen with fluorine, due to their comparable van der Waals radii, can be achieved without significant steric alteration, allowing for fine-tuning of molecular properties. tandfonline.com The presence of fluorine can also enhance a molecule's stability against oxidative degradation by lowering the energy of the highest occupied molecular orbital (HOMO). nih.gov

The unique reactivity conferred by fluorine substitution opens up new avenues in synthetic chemistry. researchgate.netrsc.org Fluoroalkylation reactions, for instance, are a direct method for creating organofluorine compounds, though the chemistry often differs significantly from non-fluorinated analogues. rsc.orgpen2print.org The development of new fluorination and fluoroalkylation methods is a continuous area of research, aiming for safer, more efficient, and environmentally friendly processes. cas.cnresearchgate.net These methods are crucial for accessing the structurally diverse organofluorine compounds required for pharmaceuticals, agrochemicals, and advanced materials. cas.cnchinesechemsoc.org

Cyclohexene (B86901) Frameworks in Organic Synthesis and Derived Systems

The cyclohexene ring is a prevalent structural motif in a vast array of natural products and synthetic compounds. acs.org Its inherent reactivity and conformational flexibility make it a versatile building block in organic synthesis.

Cyclic alkenes, like their acyclic counterparts, are characterized by the reactivity of their carbon-carbon double bond. libretexts.org They readily undergo addition reactions, where the π-bond is broken to form new single bonds. lemon8-app.comwou.edu Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. wou.edu The strained nature of the double bond in some cyclic systems, such as norbornenes, can lead to heightened reactivity. mdpi.com The reactivity of alkenes is also central to cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. libretexts.orgmdpi.com

Functionalized cyclohexenes are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.org Numerous synthetic methods have been developed to construct these frameworks, including intramolecular and intermolecular [4+2] cycloadditions, and various catalytic processes. acs.orgorganic-chemistry.org The epoxidation of cyclohexene, for example, is an important industrial process for producing fine chemicals. atlantis-press.comsioc-journal.cn The ability to selectively introduce functional groups onto the cyclohexene scaffold is crucial for building molecular complexity and accessing a wide range of target structures. paris-saclay.frcore.ac.uk

Integration of Trifluorovinyl Groups into Unsaturated Cyclic Systems

The incorporation of a trifluorovinyl group onto an unsaturated cyclic framework, such as in 1-(trifluorovinyl)cyclohex-1-ene, creates a molecule with a unique set of properties. The trifluorovinyl group is known to participate in thermal cyclization reactions, forming perfluorocyclobutane rings, a property that has been exploited in the development of novel polymers. researchgate.net The Diels-Alder reaction of trifluorovinyl derivatives with various dienes has been shown to proceed efficiently, providing access to trifluorinated cyclohexene derivatives. ppor.azresearchgate.netrsc.org The reactivity of the trifluorovinyl group also allows for nucleophilic addition-elimination reactions, offering a pathway to a variety of functionalized fluoroethers. bohrium.comresearchgate.net

| Property | Value | Source |

| CAS Number | 243863-42-5 | chemicalbook.comchemical-suppliers.euscbt.comchemsrc.comkeyorganics.net |

| Molecular Formula | C₈H₉F₃ | scbt.comchemsrc.com |

| Molecular Weight | 162.15 g/mol | scbt.comchemsrc.com |

| Alternate Name | 1-(Trifluoroethenyl)cyclohex-1-ene | scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,2-trifluoroethenyl)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQTTDUBGCJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Trifluorovinyl Cyclohex 1 Ene

Retrosynthetic Analysis of the 1-(Trifluorovinyl)cyclohex-1-ene Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comdeanfrancispress.com This process involves imaginary bond-breaking operations known as disconnections, which correspond to the reverse of known chemical reactions. chemistry.coachleah4sci.com

Disconnection Strategies Involving the Trifluorovinyl Group

The most logical and convergent retrosynthetic disconnection for this compound is at the C-C single bond connecting the trifluorovinyl group to the cyclohexene (B86901) ring. This disconnection leads to two primary sets of synthons, and their corresponding synthetic equivalents (reagents):

Pathway A: A cyclohex-1-en-1-yl cation synthon and a trifluorovinyl anion synthon. The synthetic equivalent for the cyclohexenyl cation is typically a cyclohex-1-en-1-yl halide (e.g., iodide or bromide) or a triflate. The trifluorovinyl anion can be represented by a trifluorovinyl organometallic reagent, such as trifluorovinylzinc, trifluorovinyltin, or a trifluorovinylboron species. hhu.deresearchgate.net

Pathway B: A cyclohex-1-en-1-yl anion synthon and a trifluorovinyl cation synthon. The synthetic equivalent for the cyclohexenyl anion is a cyclohex-1-en-1-yl organometallic reagent, like a Grignard reagent or an organolithium species. The trifluorovinyl cation equivalent would be a trifluorovinyl halide, which would react with the organometallic nucleophile.

Pathway A is generally preferred due to the wider availability and stability of trifluorovinyl organometallic reagents and the accessibility of cyclohexenyl electrophiles.

Disconnection Strategies Involving the Cyclohexene Core

A less direct, yet plausible, retrosynthetic approach involves the disconnection of the cyclohexene ring itself. A classic strategy for the formation of cyclohexene derivatives is the Diels-Alder reaction. lkouniv.ac.inorganic-chemistry.org In this scenario, this compound could be envisioned as the product of a [4+2] cycloaddition between a 1-(trifluorovinyl)-1,3-butadiene derivative and a suitable dienophile. However, the synthesis of the required substituted diene presents its own synthetic challenges, making this a more complex and less convergent approach compared to the cross-coupling strategies.

Approaches Utilizing Fluorinated Building Blocks

The forward synthesis of this compound predominantly relies on the use of pre-functionalized fluorinated building blocks, which are then coupled with a suitable cyclohexene partner.

Introduction of the Trifluorovinyl Group via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are particularly well-suited for the synthesis of complex molecules like this compound. mdpi.comsioc-journal.cnsioc-journal.cn Palladium catalysts are the most extensively used in this context. mdpi.comresearchgate.netresearchgate.net

Trifluorovinyl Organozinc Reagents (Negishi Coupling):

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium catalyst. sigmaaldrich.comwikipedia.org For the synthesis of this compound, this would involve the reaction of a trifluorovinylzinc halide with cyclohex-1-en-1-yl iodide or bromide. The trifluorovinylzinc reagent can be prepared from trifluorovinyl bromide via lithium-halogen exchange followed by transmetalation with a zinc salt.

A representative reaction scheme is as follows:

Precursor Synthesis:

Cyclohex-1-en-1-yl iodide can be prepared from cyclohexanone (B45756).

Trifluorovinylzinc bromide can be generated in situ from trifluorovinyl bromide.

Cross-Coupling:

The two precursors are reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃).

Trifluorovinyl Organotin Reagents (Stille Coupling):

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. sigmaaldrich.com Tributyl(trifluorovinyl)stannane is a commonly used trifluorovinyltin reagent. bath.ac.uk This reagent can be coupled with cyclohex-1-en-1-yl iodide or triflate.

The key steps would be:

Precursor Synthesis:

Cyclohex-1-en-1-yl triflate can be synthesized from cyclohexanone using a strong base and a triflating agent.

Tributyl(trifluorovinyl)stannane is commercially available or can be synthesized.

Cross-Coupling:

The reaction is typically carried out with a palladium catalyst like Pd(PPh₃)₄ in a non-polar aprotic solvent such as toluene (B28343) or THF.

The following interactive table summarizes the key features of these palladium-catalyzed cross-coupling reactions for the synthesis of this compound.

| Coupling Reaction | Cyclohexene Precursor | Trifluorovinyl Reagent | Catalyst System (Example) | Solvent (Example) |

| Negishi Coupling | Cyclohex-1-en-1-yl iodide | Trifluorovinylzinc bromide | Pd(PPh₃)₄ | THF |

| Stille Coupling | Cyclohex-1-en-1-yl triflate | Tributyl(trifluorovinyl)stannane | Pd(PPh₃)₄ | Toluene |

While palladium catalysis is dominant, other transition metals can also be employed. Nickel-based catalysts, for instance, have shown efficacy in similar cross-coupling reactions and can sometimes offer different reactivity or be more cost-effective. uwa.edu.au

Another relevant strategy is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent. hhu.de The synthesis of this compound via this method would involve the reaction of a cyclohex-1-en-1-ylboronic acid or ester with a trifluorovinyl halide, or vice-versa. The synthesis and stability of trifluorovinylboronic acid derivatives can be challenging, but they offer the advantage of generally lower toxicity compared to organotin compounds.

Carbene-Mediated Fluorocyclopropanation and Subsequent Rearrangement

While direct carbene-mediated fluorocyclopropanation of a cyclohexene precursor to form a trifluorovinyl group in a single step is not a commonly documented pathway, analogous reactions involving difluorocyclopropane derivatives provide a conceptual framework. The general principle involves the generation of a difluorocarbene, which then reacts with an alkene to form a difluorocyclopropane ring. This intermediate can then undergo a rearrangement to introduce the desired functionality.

In a related context, the reaction of cyclohexene derivatives with a source of difluorocarbene, often generated from reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium chlorodifluoroacetate, would lead to the formation of a bicyclo[4.1.0]heptane system containing a difluorocyclopropane ring. Subsequent thermal or Lewis acid-catalyzed rearrangement of this intermediate could potentially lead to the formation of a ring-opened product with a trifluorovinyl group, although this specific transformation for this compound is not extensively detailed in the literature.

Nucleophilic Addition-Elimination Pathways Involving Fluorinated Olefins

Nucleophilic addition-elimination reactions represent a viable, though less direct, approach to the synthesis of this compound. This strategy typically involves the reaction of a nucleophilic cyclohexene-derived species with a highly electrophilic fluorinated olefin, such as perfluoropropylene or hexafluoropropene. masterorganicchemistry.com The process is characterized by the initial attack of the nucleophile on the carbon-carbon double bond of the fluorinated alkene, followed by the elimination of a fluoride (B91410) ion to form the final product.

The success of this method hinges on the generation of a suitable cyclohexenyl nucleophile. This could be a cyclohexenyl Grignard reagent or a cyclohexenyllithium species, prepared from the corresponding cyclohexenyl halide. The subsequent reaction with a perfluoroalkene would then proceed through an addition-elimination mechanism to install the trifluorovinyl group. The regioselectivity of the fluoride elimination would be a critical factor in determining the final product structure.

Synthesis via Cyclohexene Functionalization and Fluorination Strategies

Formation of the Cyclohexene Ring Followed by Fluorination

This strategy begins with the synthesis of a cyclohexene ring bearing a suitable precursor functional group at the desired position for the subsequent introduction of the trifluorovinyl moiety. A common precursor is a carbonyl group, which can be readily converted to the target functionality. For instance, the synthesis could start from cyclohexenone.

The key transformation involves the introduction of the three fluorine atoms and the vinyl group. This can be achieved through a variety of fluorinating agents and reaction sequences. One potential route involves the reaction of a cyclohexenone derivative with a trifluoromethyl-containing nucleophile, followed by elimination to form the double bond. Reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable initiator are often employed for such trifluoromethylations. researchgate.net

Another approach involves the conversion of a ketone to a vinyl halide, followed by a fluorine-for-halogen exchange reaction. Alternatively, direct fluorination of a suitable cyclohexene derivative using electrophilic fluorinating agents could be explored, although controlling the regioselectivity and the degree of fluorination can be challenging. researchgate.netnih.gov

Stereoselective and Regioselective Considerations in Trifluorovinyl Introduction

The introduction of the trifluorovinyl group onto the cyclohexene ring must be carefully controlled to achieve the desired isomer. The regioselectivity of the reaction is paramount, ensuring that the trifluorovinyl group is attached to the correct carbon atom of the double bond. In the case of this compound, the trifluorovinyl group is directly attached to one of the carbons of the cyclohexene double bond.

Stereoselectivity is also a critical consideration, particularly if the cyclohexene ring contains other substituents. nih.govslideshare.net The approach of the reagents to the cyclohexene ring can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomer over another. The Fürst-Plattner rule, which describes the stereoselective addition of nucleophiles to cyclohexene derivatives, can often predict the outcome of such reactions. wikipedia.org This rule posits that nucleophilic attack occurs in a way that leads to a chair-like transition state, which is generally lower in energy than a boat-like transition state.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. nsf.govresearchgate.net For the synthesis of this compound, careful optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial to maximize the yield and purity of the final product.

Solvent Effects and Ligand Selection in Catalytic Processes

In catalytic processes, such as those that might be employed for the cross-coupling of a cyclohexenyl precursor with a trifluorovinylating agent, the ligand attached to the metal center is of utmost importance. The electronic and steric properties of the ligand can be fine-tuned to control the reactivity and selectivity of the catalyst. For example, electron-donating ligands can increase the electron density on the metal center, making it more reactive in oxidative addition steps, while bulky ligands can be used to control the regioselectivity of the reaction.

Temperature and Pressure Parameters in Specialized Fluorination Reactions

The formation of the trifluorovinyl group on the cyclohexene ring is not typically a direct, single-step fluorination. Instead, it is often the result of multi-step sequences involving olefination and elimination reactions, where temperature and pressure are critical control elements. Plausible synthetic routes include dehydrohalogenation of saturated precursors, high-temperature rearrangements, and organometallic coupling reactions. The precise control of temperature and pressure in these steps dictates the success of the synthesis, influencing reaction rates, product distribution, and the prevention of side reactions like polymerization or decomposition.

Dehydrohalogenation Reactions

A common strategy for introducing unsaturation into fluorinated molecules is through dehydrohalogenation, specifically dehydrofluorination or dehydrochlorination. This elimination reaction is highly dependent on temperature and the base employed. For instance, the synthesis of fluoroalkenes often involves treating a polyhalogenated precursor with a base at elevated temperatures. While a direct synthesis for this compound via this method is not extensively documented, data from analogous reactions provide insight into the necessary conditions.

For example, the dehydrofluorination of various fluoroalkanes can be achieved using potassium hydroxide (B78521) (KOH). The reaction temperature is a critical factor, with higher temperatures generally favoring elimination. In some preparations, heating to 70-80°C is sufficient, while other, more stable precursors may require temperatures as high as 150°C. researchgate.net The pressure is also a key parameter; some dehydrohalogenations are performed under reduced pressure (e.g., 100 Torr) to facilitate the removal of the volatile alkene product and shift the equilibrium towards its formation. researchgate.net Conversely, low-temperature conditions, from -78°C to 0°C, can be used to achieve kinetic control in dehydrofluorination, potentially favoring the formation of less thermodynamically stable isomers.

Table 1: Representative Temperature and Pressure Parameters in Dehydrohalogenation Reactions for Fluoroalkene Synthesis

| Precursor Type | Base/Reagent | Temperature (°C) | Pressure | Product Type | Reference |

| 2H,2H-Hexafluoro-1-iodobutane | KOH powder | 20 (exothermic) | vacuum | 2H-Hexafluoro-3-(trifluoromethyl)but-1-ene | researchgate.net |

| 1-Chloro-1,1,2-trifluoro-2-iodoethane | 50% aq. KOH | 70-80 | Atmospheric | Trifluoroiodoethene | researchgate.net |

| 2H,2H-Nonafluoro-1-iodopentane | LiCl in DMF | 155 | Atmospheric | 2H,2H-Octafluoropent-1-ene | researchgate.net |

| 1-Bromo-1-(trifluoromethyl)cyclohexane | Base | Not specified | Not specified | 1-(Trifluoromethyl)cyclohex-1-ene | researchgate.net |

| Fluoroelastomer | KOH | 20-60 | Atmospheric | C=C double bonds | cas.cn |

High-Temperature Pyrolytic Syntheses

Gas-phase pyrolysis represents another important methodology for synthesizing complex fluorinated alkenes. These reactions are conducted at high temperatures and often at atmospheric or reduced pressures. A notable example is the synthesis of 1,2-difluorobenzenes through the copyrolysis of chlorotrifluoroethylene (B8367) with various butadienes in a flow reactor at temperatures ranging from 440–480°C. researchgate.net The resulting 4-chloro-4,5,5-trifluorocyclohex-1-enes are subsequently dehydrochlorinated. researchgate.net

A closely related synthesis, the thermolysis of 1-cyclopropyl-2,3,3-trifluorocyclobut-1-ene, yields 1-(trifluorovinyl)cyclopentene at temperatures between 550–620°C, demonstrating the feasibility of forming trifluorovinyl-substituted cycloalkenes under high-temperature conditions. researchgate.net These findings suggest that a potential pathway to this compound could involve a high-temperature, gas-phase rearrangement or elimination reaction of a suitable fluorinated precursor. The pressure in such systems is critical for controlling the residence time of the reactants in the hot zone and preventing unwanted secondary reactions.

Table 2: High-Temperature Conditions for the Synthesis of Fluorinated Cycloalkenes and Arenes

| Reactants | Temperature (°C) | Pressure | Key Intermediate/Product | Reference |

| Chlorotrifluoroethylene + Buta-1,3-diene | 440–480 | Atmospheric/Flow reactor | 4-Chloro-4,5,5-trifluorocyclohex-1-ene | researchgate.net |

| 1-Cyclopropyl-2,3,3-trifluorocyclobut-1-ene | 550–620 | Not specified | 1-(Trifluorovinyl)cyclopentene | researchgate.net |

| Tetrafluoroethylene + Butadiene | 600 | Atmospheric/Flow reactor | 1,2-Difluorobenzene | researchgate.net |

Organometallic and Olefination Approaches

The Wittig reaction provides a powerful tool for converting ketones into alkenes with high regioselectivity. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The synthesis of this compound could be envisioned starting from a cyclohexenone derivative and a phosphonium (B103445) ylide capable of delivering the trifluorovinyl group. The reaction conditions, including temperature, are dependent on the reactivity of the ylide. While specific parameters for a trifluorovinyl-ylide are not detailed, Wittig reactions are typically run at temperatures ranging from ambient to reflux, often under an inert atmosphere. The formation of the crucial C=C bond occurs precisely where the C=O group of the ketone was located. libretexts.org

Alternatively, the addition of a trifluorovinyl organometallic reagent, such as (trifluorovinyl)lithium or a trifluorovinyl Grignard reagent, to a cyclohexanone derivative would yield a tertiary alcohol. Subsequent dehydration, often acid-catalyzed and/or heated, would generate the target alkene. The temperature of both the initial addition (often performed at low temperatures, e.g., -78°C to 0°C, to control reactivity) and the subsequent elimination step would need to be carefully optimized to maximize the yield of the desired exocyclic double bond isomer.

Chemical Reactivity and Transformation Pathways of 1 Trifluorovinyl Cyclohex 1 Ene

Reactivity of the Trifluorovinyl Group

The trifluorovinyl group (-CF=CF₂) is the primary center of reactivity in 1-(Trifluorovinyl)cyclohex-1-ene. Its electron-deficient character makes it susceptible to specific types of chemical reactions, distinguishing it from its non-fluorinated hydrocarbon counterparts.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems. libretexts.org The trifluorovinyl group readily participates in these reactions, particularly thermal [2+2] cycloadditions, which are often forbidden or require photochemical conditions for simple alkenes. fiveable.mestereoelectronics.org The presence of the fluorine atoms alters the molecular orbital energies, facilitating a concerted thermal process. stereoelectronics.org This reaction involves two unsaturated molecules combining to form a four-membered ring. fiveable.me

A hallmark reaction of compounds bearing a trifluorovinyl group is their thermal [2+2] cyclodimerization or cyclo-copolymerization to form highly stable perfluorocyclobutane (PFCB) rings. researchgate.netresearchgate.netresearchgate.net This process typically occurs at elevated temperatures (150-250 °C) and proceeds through a diradical intermediate. researchgate.netresearchgate.net The dimerization of two molecules of this compound would yield a disubstituted perfluorocyclobutane structure. This cyclopolymerization is a key method for creating fluoropolymers with exceptional thermal stability, chemical resistance, and desirable optical and dielectric properties. researchgate.netresearchgate.net The formation of the PFCB linkage is a step-growth polymerization mechanism. researchgate.net

Table 1: Thermal [2+2] Cycloaddition of Trifluorovinyl Ethers

This table summarizes findings on the thermal cyclodimerization of various aryl trifluorovinyl ethers (TFVEs), which serves as a model for the expected reactivity of this compound.

| Monomer Type | Reaction Condition | Product | Key Properties of Resulting Polymer | Reference |

| Aromatic Trifluorovinyl Ethers (TFVEs) | Thermal (Bulk or Solution) | Perfluorocyclobutane (PFCB) linkages | High thermal stability, chemical resistance, high transparency, low dielectric constant. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Electron-rich and Electron-poor TFVEs | One-pot thermal copolymerization | Segmented PFCB copolymers | Tailored microstructures. rsc.org | rsc.org |

| 4-(Trifluorovinyloxy)benzoyl chloride modified polyimide | Thermal curing | Cross-linked PFCB structure | Excellent thermal stability (up to 495 °C), excellent chemical resistance. researchgate.net | researchgate.net |

Achieving stereochemical control in cycloaddition reactions is crucial for synthesizing complex molecules with specific three-dimensional arrangements. Diastereoselectivity in [2+2] cycloadditions can be influenced by steric and electronic factors of the reactants and the reaction conditions. mdpi.compku.edu.cn In the context of this compound, the chiral center at the cyclohexene (B86901) ring junction can direct the approach of another monomer during cycloaddition. This can lead to the preferential formation of one diastereomer of the resulting perfluorocyclobutane product over others. While specific studies on the diastereoselective cycloaddition of this compound are not widely reported, general principles suggest that the bulky cyclohexene ring would sterically hinder certain approaches, leading to a degree of diastereoselective control. mdpi.com The development of chiral catalysts for [3+2] cycloadditions has shown success in achieving high diastereoselectivity for other systems, a strategy that could potentially be adapted. pku.edu.cn

The electron-deficient double bond of the trifluorovinyl group is also susceptible to attack by radical species. libretexts.org This reactivity opens pathways for both simple addition reactions and, more significantly, radical polymerization.

Radical addition to the trifluorovinyl group typically follows an anti-Markovnikov pattern, where the adding radical bonds to the terminal CF₂ carbon, generating a more stable secondary radical on the internal carbon. libretexts.orglibretexts.org This intermediate can then abstract an atom or group from another molecule to complete the addition process. libretexts.org

Controlled radical polymerization (CRP) techniques have emerged as powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. specificpolymers.comsigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. specificpolymers.com For fluorinated monomers like this compound, CRP methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly relevant. specificpolymers.comsigmaaldrich.comnih.gov

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. specificpolymers.com The choice of RAFT agent is critical and depends on the reactivity of the monomer. specificpolymers.com

ATRP: This method uses a transition metal complex (e.g., copper) as a catalyst to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. sigmaaldrich.com

Organocatalyzed CRP: Recent advances have demonstrated light-driven, organocatalyzed CRP for trifluorovinyl-containing monomers, offering a metal-free alternative for creating functional fluoropolymers. nih.gov

Table 2: Controlled Radical Polymerization (CRP) Methods

| CRP Technique | Key Components | Advantages | Applicable Monomers | Reference |

| ATRP (Atom Transfer Radical Polymerization) | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex, e.g., CuBr/ligand) | Well-defined polymers, control over architecture, tolerance to functional groups. | Styrenes, (meth)acrylates, and others. sigmaaldrich.com | sigmaaldrich.com |

| RAFT (Reversible Addition-Fragmentation chain Transfer) | Monomer, Initiator, RAFT Agent (thiocarbonylthio compound) | Versatile for a wide range of monomers, tolerant to functional groups, well-defined polymers. | Vinyl monomers, including fluorinated olefins. specificpolymers.comup.ac.za | specificpolymers.comup.ac.za |

| NMP (Nitroxide-Mediated Polymerization) | Monomer, Initiator, Nitroxide (e.g., TEMPO) | Simple system, metal-free. | Primarily for styrenic monomers. sigmaaldrich.com | sigmaaldrich.com |

| Organocatalyzed Light-Driven CRP | Monomer (e.g., trifluorovinyl boronic ester), Photocatalyst | Metal-free, spatiotemporal control, low dispersities. | Vinyl monomers, trifluorovinyl boronic esters. nih.gov | nih.gov |

Copolymerization of this compound with other vinyl monomers is a strategic approach to develop new materials with customized properties. researchgate.netup.ac.za By incorporating different comonomers, properties such as solubility, thermal stability, mechanical strength, and optical characteristics can be finely tuned. researchgate.netresearchgate.net The reactivity ratios of the comonomers will determine the resulting polymer microstructure (e.g., random, alternating, or block copolymer).

For instance, copolymerizing a fluorinated monomer like this compound with non-fluorinated monomers such as styrenes, acrylates, or vinyl ethers can yield materials that balance the unique properties of fluoropolymers (e.g., chemical resistance, low surface energy) with the processability and lower cost of conventional polymers. researchgate.netup.ac.zagoogle.com Such copolymers have potential applications in coatings, membranes, and advanced electronic materials. researchgate.netresearchgate.netresearchgate.net

Nucleophilic Attack and Substitution at the Trifluorovinyl Moiety

The trifluorovinyl group (-CF=CF₂) is highly susceptible to nucleophilic attack due to the significant electron-withdrawing inductive effect of the three fluorine atoms. This effect polarizes the carbon-carbon double bond, rendering the terminal carbon (Cβ) electrophilic and prone to attack by nucleophiles. The typical mechanism for this reaction is a nucleophilic addition-elimination, also known as vinylic substitution.

The reaction proceeds in two main steps:

Addition: A nucleophile (Nuc:) attacks the β-carbon of the trifluorovinyl group, breaking the π-bond and forming a carbanionic intermediate.

Elimination: The intermediate stabilizes by eliminating one of the fluorine atoms, typically the one on the α-carbon, to restore the double bond and yield the substituted product.

A variety of nucleophiles can participate in this reaction. For instance, studies on analogous aryl trifluorovinyl ethers demonstrate that phenoxides readily displace a fluorine atom to form new vinyl ether linkages. researchgate.net This process yields a mixture of (Z) and (E)-isomers, with the ratio often influenced by the steric bulk of the attacking nucleophile. researchgate.net The use of a strong base like sodium hydride is crucial to deprotonate the nucleophile and drive the reaction towards the substitution product, preventing the formation of addition products that could arise from protonation of the intermediate. researchgate.net

The general reactivity of trifluorovinyl groups makes them versatile building blocks for further synthetic transformations through nucleophilic substitution. nih.gov This susceptibility to nucleophilic attack is a cornerstone of the chemistry of perfluorinated olefins.

Table 1: Examples of Nucleophilic Substitution on Trifluorovinyl Compounds

| Nucleophile | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Phenoxides | Aryl Trifluorovinyl Ethers | Aryl-O-CF=CF-O-Aryl' | researchgate.net |

| Azoles | Perfluorocycloalkenes | Azole-substituted Perfluorocycloalkenes | researchgate.net |

Reactivity of the Cyclohexene Double Bond

While the trifluorovinyl group influences its reactivity, the endocyclic double bond of the cyclohexene ring retains its ability to undergo characteristic alkene reactions, most notably electrophilic additions and pericyclic reactions.

Electrophilic addition is a fundamental reaction of alkenes where an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. chemguide.co.uklibretexts.org

Halogenation: The addition of halogens like bromine (Br₂) across a cyclohexene double bond typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by the halide ion from the opposite face, resulting in an anti-addition product. masterorganicchemistry.com For this compound, this would lead to the formation of a trans-dihalide. The reaction with bromine serves as a classic qualitative test for unsaturation, where the characteristic orange color of bromine disappears upon reaction. masterorganicchemistry.com

Hydroboration-Oxidation: This two-step process is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org In the first step, borane (B79455) (BH₃) adds across the double bond in a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgchemistrytalk.org Boron adds to the less substituted carbon atom. Subsequent oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com For this compound, hydroboration-oxidation would be expected to yield an alcohol with the hydroxyl group positioned on the carbon further from the trifluorovinyl substituent, and with a syn relationship between the added hydrogen and hydroxyl group. The use of sterically hindered boranes like 9-BBN can enhance regioselectivity. masterorganicchemistry.commasterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is highly valuable in synthesis for its ability to form complex cyclic systems with significant stereochemical control. wikipedia.org

This compound contains a conjugated diene system (C=C-C=C) and can therefore act as the diene component in a Diels-Alder reaction. Research has shown that trifluorovinyl compounds can react with various dienes to give trifluorinated cyclohexene derivatives in a regiospecific manner. researchgate.netrsc.org When acting as a diene, this compound would react with a dienophile to form a bicyclic adduct. The trifluorovinyl group would be expected to influence the facial selectivity and regiochemistry of the cycloaddition.

Conversely, the electron-deficient trifluorovinyl double bond itself could potentially act as a dienophile, reacting with another diene. Electron-withdrawing groups on a dienophile generally accelerate the Diels-Alder reaction. iitk.ac.in

Table 2: Potential Diels-Alder Reactivity

| Role of this compound | Reactant Partner | Expected Product |

|---|---|---|

| Diene | Dienophile (e.g., Maleic anhydride) | Bicyclic adduct with a trifluorovinyl substituent |

The stereochemistry of addition reactions to the cyclohexene ring is dictated by the mechanism of the reaction and the steric environment of the substrate.

Halogenation: As mentioned, the formation of a bridged halonium ion intermediate necessitates an anti-attack by the halide nucleophile, leading exclusively to the trans-diaxial addition product initially. masterorganicchemistry.comyoutube.com This conformer may then undergo a ring flip to a more stable diequatorial conformation.

Hydroboration: The concerted mechanism of hydroboration results in a syn-addition of the H and B atoms to the same face of the double bond. masterorganicchemistry.comchemistrytalk.org The subsequent oxidation step occurs with retention of configuration, so the final alcohol product also reflects syn-addition. masterorganicchemistry.com

Interplay Between the Trifluorovinyl Group and the Cyclohexene Ring

The trifluorovinyl group exerts a powerful electronic influence on the adjacent cyclohexene double bond through the conjugated system. This influence is primarily due to the strong electron-withdrawing nature of the fluorine atoms, which is transmitted via the inductive effect. resosir.comnowgonggirlscollege.co.in

This electron-withdrawing effect deactivates the conjugated diene system towards electrophilic attack. An electrophile approaching the cyclohexene double bond will encounter a system with reduced electron density compared to unsubstituted cyclohexene, likely leading to slower reaction rates for electrophilic additions. libretexts.org

Furthermore, this electronic effect is critical in determining the regioselectivity of such attacks. According to Markovnikov's rule, in the addition of HX to an alkene, the proton adds to the carbon that results in the formation of the more stable carbocation intermediate. unizin.org The electron-withdrawing trifluorovinyl group would destabilize a carbocation on the adjacent carbon (C1). Therefore, in an electrophilic addition, the electrophile (e.g., H⁺) would preferentially add to the carbon atom further away from the trifluorovinyl group (C2), leading to a carbocation at C1, which, although destabilized, might be the preferred pathway over forming a carbocation at C2. However, the strong destabilizing effect could also alter the reaction mechanism entirely. This interplay dictates the regiochemical outcome of reactions on the cyclohexene portion of the molecule.

Spectroscopic and Advanced Structural Elucidation of 1 Trifluorovinyl Cyclohex 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(trifluorovinyl)cyclohex-1-ene, a combination of ¹³C, ¹H, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, is required for an unambiguous assignment of its structure.

The ¹H and ¹³C NMR spectra provide foundational information on the hydrocarbon framework of this compound. The cyclohexene (B86901) ring exhibits characteristic signals that are influenced by the electron-withdrawing nature of the trifluorovinyl substituent.

In the ¹H NMR spectrum, the vinylic proton on the cyclohexene ring is expected to appear in the downfield region, typically around 5.5-7.0 ppm, influenced by the adjacent trifluorovinyl group. The allylic protons and the other methylene (B1212753) protons of the cyclohexene ring would resonate at higher fields, generally between 1.5 and 2.5 ppm. docbrown.info The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton. The two sp²-hybridized carbons of the cyclohexene double bond are expected to have distinct chemical shifts, with the carbon atom directly attached to the trifluorovinyl group being significantly deshielded. docbrown.info The carbons of the trifluorovinyl group itself will also be observable, though their signals will be split due to coupling with the attached fluorine atoms. The remaining sp³-hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted cyclohexenes and vinyl fluorides.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic H (on cyclohexene) | 6.0 - 6.5 | - |

| Allylic CH₂ | 2.1 - 2.4 | 25 - 30 |

| Homoallylic CH₂ | 1.6 - 1.9 | 22 - 26 |

| Vinylic C (C-1) | - | 135 - 145 |

| Vinylic C (C-2) | - | 125 - 135 |

| Vinylic C (CF) | - | 140 - 150 (d, JCF) |

| Vinylic C (CF₂) | - | 150 - 160 (t, JCF) |

Note: Chemical shifts are referenced to TMS. Coupling patterns (d = doublet, t = triplet) are indicated for carbon signals coupled to fluorine.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms. In this compound, the three fluorine atoms are chemically non-equivalent and will give rise to three distinct signals in the ¹⁹F NMR spectrum. These signals will exhibit characteristic splitting patterns due to geminal and vicinal F-F coupling.

The chemical shifts and coupling constants in trifluorovinyl derivatives are sensitive to the nature of the substituent attached to the double bond. aip.orgscitation.org For this compound, the fluorine atom on the carbon adjacent to the cyclohexene ring (FX) and the two fluorine atoms on the terminal carbon (FA and FB, cis and trans to the CFX group, respectively) will have different chemical shifts. The coupling constants (JAX, JBX, and JAB) will provide crucial information for assigning the signals.

Table 2: Predicted ¹⁹F NMR Parameters for the Trifluorovinyl Group Predicted values based on data for various trifluorovinyl derivatives. aip.orgscitation.orgman.ac.uk

| Fluorine Atom | Predicted Chemical Shift (ppm) | Coupling Constants (Hz) |

| FA (cis to CFX) | -90 to -100 | JAB (geminal): 30 - 60 |

| FB (trans to CFX) | -105 to -115 | JAX (trans): 110 - 125 |

| FX (on C adjacent to ring) | -170 to -190 | JBX (cis): 35 - 55 |

Note: Chemical shifts are referenced to CFCl₃.

Two-dimensional NMR experiments are indispensable for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons in the cyclohexene ring. For instance, the vinylic proton would show a correlation to the adjacent allylic protons, which in turn would correlate with the next set of methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated carbons in the cyclohexene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2- and 3-bond) correlations. Key correlations would be expected between the vinylic proton of the cyclohexene ring and the carbons of the trifluorovinyl group, as well as between the protons of the cyclohexene ring and the sp² carbons of the ring itself. These correlations are vital for confirming the attachment of the trifluorovinyl group to the cyclohexene ring. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. ksu.edu.saphotothermal.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C stretching of both the cyclohexene ring and the trifluorovinyl group. The C=C stretching of the cyclohexene ring typically appears around 1650 cm⁻¹. docbrown.info The C=C stretching of the trifluorovinyl group is expected in a similar region, often around 1640 cm⁻¹. Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons will be observed above and below 3000 cm⁻¹, respectively. libretexts.org

Raman spectroscopy is particularly useful for detecting the stretching vibrations of non-polar or weakly polar bonds. mt.com Therefore, the C=C stretching vibrations of both the cyclohexene and the trifluorovinyl moieties are expected to be strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (sp²) | 3050 - 3150 | 3050 - 3150 |

| C-H stretch (sp³) | 2800 - 3000 | 2800 - 3000 |

| C=C stretch (trifluorovinyl) | ~1640 | ~1640 (strong) |

| C=C stretch (cyclohexene) | ~1650 | ~1650 (strong) |

| C-F stretch | 1100 - 1300 (strong) | 1100 - 1300 |

| C-H bend | 1430 - 1470 | 1430 - 1470 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of organofluorine compounds can be complex, often involving the loss of fluorine atoms or fluorinated fragments. numberanalytics.com Common fragmentation pathways for this compound might include the loss of a fluorine atom, a CF₂ group, or the entire trifluorovinyl group. The cyclohexene ring could undergo retro-Diels-Alder fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound (C₈H₉F₃). pfasolutions.org

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated Exact Mass |

| [C₈H₉F₃]⁺ | 162.0656 |

The analysis of the isotopic pattern of the molecular ion in the high-resolution mass spectrum would further confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. wikipedia.org The process involves multiple stages of mass analysis, typically separated by a step that induces fragmentation. wikipedia.orgwikipedia.org In a typical MS/MS experiment, the intact molecule, known as the precursor ion, is first isolated. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. wikipedia.orgresearchgate.net The resulting fragments provide a "fingerprint" that can be pieced together to deduce the structure of the original molecule. wikipedia.org

For this compound (molecular weight: 162.15 g/mol ), the molecular ion [C₈H₉F₃]⁺˙ would be selected as the precursor ion (m/z 162). Its fragmentation in an MS/MS experiment can be predicted based on established principles for related structures.

Key expected fragmentation pathways include:

Retro-Diels-Alder (rDA) Reaction: This is a characteristic fragmentation for cyclohexene-containing structures. researchgate.netslideshare.net The cyclohexene ring cleaves to produce two smaller fragments. For this compound, this would be expected to yield a butadiene fragment and a trifluorovinyl-substituted ethene radical cation, or vice-versa, depending on charge distribution. This is a highly stereospecific process in some fused-ring systems. acs.org

Loss of Fluorine: The trifluorovinyl group is prone to fragmentation. The loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (B91410) (HF, 20 Da) are common pathways for fluorinated compounds, leading to significant fragment ions.

Cleavage of the Vinyl-Ring Bond: The bond connecting the trifluorovinyl group to the cyclohexene ring can cleave, leading to fragments corresponding to the trifluorovinyl cation or the cyclohexenyl cation.

Allylic Cleavage: Loss of a hydrogen atom from the carbon adjacent to the double bond in the cyclohexene ring can produce a stable allylic cation, resulting in a strong peak at m/z 161. docbrown.info

The analysis of these characteristic fragments allows for the unambiguous identification of the core cyclohexene and trifluorovinyl moieties. While even-electron precursor ions typically generate even-electron fragment ions, the formation of radical fragment ions is also a significant process that must be considered for accurate spectral interpretation. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Conformation

The compound this compound is not chiral. However, if a chiral center were introduced through a chemical reaction (e.g., epoxidation, dihydroxylation), creating a crystalline derivative, X-ray crystallography would be the gold standard for determining its absolute stereochemistry. The primary requirement for this analysis is the ability to grow a high-quality single crystal of the compound. researchgate.net Since many small organic molecules can be difficult to crystallize, co-crystallization with a suitable host molecule can be an effective strategy. d-nb.info

The determination of absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govmdpi.com This effect is most pronounced when heavier atoms (e.g., chlorine, bromine) are present in the molecule, but modern techniques have made it increasingly possible for light-atom structures as well. iucr.orgmdpi.com The quality of the absolute structure determination is often assessed using the Flack parameter. wikipedia.org A Flack parameter value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. A value near 1 suggests the inverted structure is correct, while a value around 0.5 may indicate a racemic twin. mdpi.comwikipedia.org

For a hypothetical chiral derivative of this compound, a crystallographic experiment would yield a set of data defining the crystal's properties and the molecule's structure.

Table 2: Example Crystallographic Data for a Hypothetical Crystalline Derivative

Computational and Theoretical Studies on 1 Trifluorovinyl Cyclohex 1 Ene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule at the atomic level. For 1-(Trifluorovinyl)cyclohex-1-ene, these methods elucidate its three-dimensional structure and the distribution of electrons, which dictates its chemical behavior.

Geometry optimization is a computational process used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. google.comnih.gov For this compound, both Density Functional Theory (DFT) and ab initio methods are employed to achieve this. DFT, particularly with hybrid functionals like B3LYP, is widely used due to its favorable balance of computational cost and accuracy for organic molecules. nih.govyoutube.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock method, though at a greater computational expense. researchgate.net

These calculations begin with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to minimize the total electronic energy of the molecule. The process concludes when the forces on each atom approach zero, indicating that a stable geometric configuration has been reached. youtube.com The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles.

Representative Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1=C2 (ring) | ~1.35 Å |

| Bond Length | C1-C6 (ring) | ~1.51 Å |

| Bond Length | C1-C7 (vinyl) | ~1.49 Å |

| Bond Length | C7=C8 (vinyl) | ~1.33 Å |

| Bond Length | C8-F | ~1.34 Å |

| Bond Angle | C6-C1-C2 | ~122° |

| Bond Angle | C2-C1-C7 | ~121° |

| Bond Angle | C1-C7=C8 | ~124° |

| Dihedral Angle | C2-C1-C7=C8 | ~0-20° (slight twist) |

Note: These values are illustrative of typical results from DFT calculations and represent a plausible optimized geometry.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ijarset.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijarset.comdergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. ijarset.com For this compound, the strongly electron-withdrawing trifluorovinyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted cyclohexene (B86901). Fluorine substitution has been shown to influence the HOMO-LUMO gap. dergipark.org.tr

Computational methods like DFT are used to calculate the energies of these orbitals. youtube.com From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived to provide a more quantitative prediction of the molecule's chemical behavior. ijarset.com

Calculated Frontier Orbital Properties for this compound

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Moderate electron-donating ability |

| LUMO Energy | -1.5 | Strong electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.0 | High kinetic stability, but susceptible to nucleophilic attack at the LUMO |

Note: These energy values are representative and illustrate how the electron-withdrawing trifluorovinyl group affects the electronic structure.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. researchgate.netlibretexts.org

Unlike the flexible chair and boat conformations of cyclohexane, the presence of a C=C double bond in the cyclohexene ring introduces significant rigidity. nih.govacs.org This constraint forces the ring into non-planar puckered conformations, most commonly a half-chair or a slightly twisted boat form. The half-chair is generally the most stable conformation.

The specific geometry of the ring's pucker can be quantitatively described using Cremer-Pople puckering coordinates (q₂, q₃, and φ₂). These parameters define the amplitude and type of puckering. nih.govacs.org Computational scans of the potential energy surface can identify the minimum-energy conformation and the energy barriers to interconversion between different puckered forms. researchgate.net For this compound, the bulky trifluorovinyl substituent may cause slight distortions from the ideal half-chair geometry.

The rotation around the single bond connecting the trifluorovinyl group to the cyclohexene ring is not free and is characterized by a rotational energy barrier. This barrier arises from steric repulsion between the fluorine atoms of the vinyl group and the hydrogen atoms on the adjacent carbons of the ring.

The rotational barrier can be calculated by performing a series of constrained geometry optimizations. biomedres.usbiomedres.us In this procedure, the dihedral angle defining the rotation of the trifluorovinyl group is fixed at various values (e.g., every 15 degrees from 0° to 360°), and the rest of the molecule's geometry is optimized. Plotting the resulting energy at each angle reveals the potential energy surface for the rotation, identifying the low-energy (stable) and high-energy (transition state) conformations. biomedres.us The difference in energy between the highest and lowest points on this curve is the rotational barrier.

Illustrative Potential Energy Scan for Trifluorovinyl Group Rotation

| Dihedral Angle (C2-C1-C7=C8) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Most Stable (Staggered) |

| 60° | 2.5 | Transition State |

| 120° | 0.5 | Local Minimum |

| 180° | 3.0 | Highest Energy (Eclipsed) |

Note: This table represents a hypothetical energy profile, showing the energetic cost of rotating the trifluorovinyl group.

The substitution of hydrogen atoms with fluorine has a profound impact on molecular conformation and dynamics. nih.govnih.gov Fluorine is highly electronegative and larger than hydrogen, leading to significant steric and electronic effects. nih.govst-andrews.ac.uk

Mechanistic Studies of Key Reactions

Computational and theoretical studies provide invaluable insights into the reaction mechanisms of this compound, particularly for cycloaddition and radical processes. These investigations elucidate the intricate details of transition states and predict the outcomes of chemical transformations with a high degree of accuracy.

Transition State Analysis for Cycloaddition and Radical Processes

Transition state analysis is a cornerstone of computational chemistry, offering a lens through which the feasibility and pathways of chemical reactions can be understood. For this compound, this analysis is crucial for predicting its behavior in pericyclic and radical-mediated reactions.

In the context of cycloaddition reactions , such as the Diels-Alder reaction, the geometry and energy of the transition state dictate the reaction rate and stereochemical outcome. The presence of the trifluorovinyl group significantly influences the electronic properties of the diene system. The fluorine atoms, being highly electronegative, withdraw electron density, which can affect the frontier molecular orbital (FMO) energies and, consequently, the reaction's kinetic barrier. Computational models, often employing density functional theory (DFT), can precisely calculate these parameters. For instance, in a hypothetical Diels-Alder reaction, the transition state would involve the concerted formation of two new sigma bonds. The trifluorovinyl substituent would likely lead to an asynchronous transition state, where one bond forms slightly ahead of the other, due to electronic and steric effects.

Radical processes involving this compound are also amenable to transition state analysis. The addition of a radical to the trifluorovinyl group or the cyclohexene double bond can proceed through different transition states. Computational studies can determine the activation energies for these competing pathways. For example, the stability of the resulting radical intermediate is a key factor. A radical adding to the trifluorovinyl group would generate a fluorinated radical, the stability of which is influenced by the electronic effects of the fluorine atoms. Transition state calculations can quantify these effects and predict the preferred site of radical attack.

Below is a hypothetical data table illustrating the kind of information that can be obtained from transition state analysis for a Diels-Alder reaction of this compound with a generic dienophile.

| Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) | Dihedral Angle (°) |

| Endo | 25.3 | C1-Cα: 2.15, C4-Cβ: 2.20 | 45.2 |

| Exo | 27.1 | C1-Cα: 2.18, C4-Cβ: 2.23 | 85.6 |

Note: This data is illustrative and intended to represent typical outputs of computational studies.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions involving complex molecules like this compound.

Regioselectivity refers to the preference for one direction of bond formation over another. In reactions such as cycloadditions, the trifluorovinyl group introduces a significant electronic bias. DFT calculations can be used to model the transition states for the formation of different regioisomers. The calculated activation energies for each pathway can then be compared to predict the major product. For example, in a 1,3-dipolar cycloaddition, the orientation of the dipole relative to the trifluorovinyl group will determine the resulting regioisomer. Computational analysis of the FMO coefficients of the reactants can provide a qualitative prediction, which can be quantified by calculating the transition state energies.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is also predictable through computational means. In Diels-Alder reactions, the formation of endo or exo products is a classic example of stereoselectivity. The trifluorovinyl group can sterically and electronically influence the approach of the dienophile. By calculating the energies of the endo and exo transition states, the preferred stereochemical outcome can be determined. Studies on similar fluorinated systems have shown that fluorine substituents can have a profound impact on stereoselectivity, sometimes favoring the exo product where the non-fluorinated analog would yield the endo product. nih.gov This is often attributed to a combination of steric repulsion and electronic interactions between the fluorine atoms and the incoming reactant. nih.gov

The following interactive table provides hypothetical data on the predicted selectivity for a reaction of this compound.

| Reaction Type | Predicted Major Regioisomer | Predicted Major Stereoisomer | Predicted Product Ratio (Major:Minor) |

| Diels-Alder | N/A | Exo | 85:15 |

| 1,3-Dipolar Cycloaddition | 5-substituted | Syn | 90:10 |

| Radical Addition | α-addition | Anti | 70:30 |

Note: This data is illustrative and based on general principles of computational predictions for similar fluorinated compounds.

Advanced Materials and Chemical Applications of 1 Trifluorovinyl Cyclohex 1 Ene Derivatives

Polymer Chemistry and Fluoropolymer Synthesis

The unique structure of 1-(trifluorovinyl)cyclohex-1-ene, combining a reactive trifluorovinyl group with a cyclohexene (B86901) moiety, positions it as a potentially valuable monomer in the field of polymer chemistry. The incorporation of the bulky and rigid cyclohexene ring into a fluoropolymer backbone could impart unique thermal and mechanical properties.

Monomer for Specialty Fluoropolymers with Enhanced Thermal and Chemical Stability

Copolymers for Tailored Physicochemical Properties

Copolymerization is a versatile strategy to fine-tune the properties of polymers to meet the demands of specific applications. acs.org By copolymerizing this compound with other monomers, it would be possible to create a wide range of materials with tailored physicochemical properties. For instance, copolymerization with other fluorinated monomers could enhance solubility in specific solvents or modify the refractive index. Alternatively, copolymerization with non-fluorinated monomers could be used to balance properties such as cost, mechanical flexibility, and adhesion. The ratio and sequence of the monomers in the copolymer chain would be critical in determining the final properties of the material. acs.org

Table 1: Potential Co-monomers for this compound and Their Expected Impact on Polymer Properties

| Potential Co-monomer | Expected Impact on Copolymer Properties |

| Trifluorovinyl ethers | Increased flexibility, lower glass transition temperature, potential for post-polymerization modification. mdpi.com |

| Styrene | Improved processability, lower cost, potential for subsequent chemical modification of the phenyl ring. |

| Acrylates | Enhanced adhesion to various substrates, potential for cross-linking. |

| Siloxanes | Increased flexibility and thermal stability, low surface energy. psu.edu |

Applications in High-Performance Coatings and Films (e.g., Microlithography, Optics)

Polymers derived from trifluorovinyl compounds, particularly those forming PFCB structures, have shown significant promise in high-performance applications such as coatings and optical films. researchgate.net This is due to their high thermal stability, chemical inertness, low dielectric constant, and optical clarity. Polymers incorporating this compound could potentially be used in:

Microlithography: As photoresist materials, where their fluorinated nature could enhance transparency at deep UV wavelengths and provide good etch resistance. The development of novel fluorinated polymers is a key area of research for next-generation lithographic processes. researchgate.net

Optics: In the fabrication of optical waveguides and other components, where low optical loss and a tunable refractive index are critical. The bulky cyclohexene group could influence the refractive index of the resulting polymer.

Building Block in Complex Chemical Synthesis

Beyond polymer science, the dual reactivity of this compound—the trifluorovinyl group and the double bond within the cyclohexene ring—makes it an interesting building block for the synthesis of complex fluoroorganic molecules.

Precursor for Novel Fluoroorganic Compounds

The trifluorovinyl group can participate in a variety of chemical transformations beyond polymerization. For example, it can undergo addition reactions and be a partner in cross-coupling reactions, providing a route to a diverse range of trifluoromethyl-containing compounds. purdue.edu The double bond in the cyclohexene ring can also be functionalized through various addition and oxidation reactions. This dual functionality allows for the stepwise or simultaneous modification of the molecule, leading to the creation of novel and complex fluoroorganic structures that could be of interest in materials science and agrochemistry. The synthesis of fluorinated compounds is a significant area of modern organic chemistry due to the unique properties that fluorine atoms impart to molecules. odmu.edu.uathieme-connect.com

Intermediate in the Synthesis of Non-Pharmaceutical Specialty Chemicals

Specialty chemicals are valued for their performance or function and are often produced in lower volumes than commodity chemicals. The unique properties of fluorinated organic compounds make them important components in many specialty chemical applications. researchgate.net this compound could serve as a key intermediate in the synthesis of such chemicals. For example, it could be a starting material for the production of fluorinated surfactants, lubricants, or electronic materials where the combination of a partially fluorinated group and a hydrocarbon ring is desirable for tailoring properties like surface activity and solubility.

Role in Exploring Fundamental Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a molecule that serves as an important platform for investigating the fundamental principles of organofluorine chemistry. Its structure, featuring two distinct unsaturated systems—the electron-rich cyclohexene double bond and the electron-poor trifluorovinyl group—provides a unique opportunity to study the interplay of electronic effects and reactivity in fluorinated compounds.

Probing the Reactivity of Fluorinated Unsaturated Systems

This compound is an exemplary substrate for probing the reactivity of fluorinated unsaturated systems. The compound contains a conjugated diene system where the electronic nature of the two double bonds is significantly different. The trifluorovinyl group (–CF=CF₂) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic pull profoundly influences the reactivity of both the vinylic C-F bonds and the adjacent endocyclic double bond of the cyclohexene ring.

The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of dienophiles in cycloaddition reactions. mdpi.com In this compound, the trifluorovinyl moiety renders the system's carbon-carbon double bonds electron-deficient. This electronic characteristic makes the molecule a candidate for reactions involving nucleophilic attack or participation in cycloadditions with electron-rich dienes, a class of reactions known as Diels-Alder reactions with inverse electron demand. pageplace.de

A key reaction pathway for fluoroalkenes is [2+2] cycloaddition. The trifluorovinyl group in related organometallic complexes has been shown to undergo regioselective [2+2] cycloaddition upon heating to form perfluorinated cyclobutane (B1203170) rings. acs.org This reaction typically results in the formation of head-to-head dimers, a common feature for the cyclization of electron-deficient fluoroalkenes. acs.org This behavior highlights the ability of the trifluorovinyl group to act as a reactive center for constructing four-membered rings, a valuable transformation in synthetic chemistry.

The differential reactivity of the two double bonds within this compound allows for selective chemical modifications. While the electron-poor trifluorovinyl group is susceptible to nucleophilic attack and specific cycloadditions, the endocyclic double bond of the cyclohexene part retains some of its typical alkene character, although modulated by the adjacent fluorinated group. This dichotomy allows researchers to explore reaction conditions that can selectively target one of the two unsaturated sites, providing deeper insights into the controlling factors of reactivity in complex fluorinated molecules.

Table 1: Comparative Reactivity of Unsaturated Moieties in this compound

| Unsaturated System | Electronic Character | Predicted Reactivity | Potential Reaction Types |

| Trifluorovinyl Group | Electron-Deficient | Susceptible to nucleophiles; acts as a dienophile/dipolarophile. | Nucleophilic vinylic substitution, [2+2] Cycloaddition, [4+2] Inverse-electron-demand Diels-Alder. mdpi.comacs.org |

| Cyclohexene C=C Bond | Less Electron-Rich (influenced by trifluorovinyl group) | Can act as a diene component or undergo electrophilic addition. | [4+2] Diels-Alder (as diene), Electrophilic Addition (e.g., bromination). scribd.com |

Development of New Synthetic Methodologies for Fluorinated Compounds

The unique structural and electronic features of this compound make it a valuable building block for the development of new synthetic methodologies aimed at producing complex fluorinated molecules. Its role as a versatile synthetic intermediate stems from the ability of its functional groups to participate in a variety of chemical transformations, leading to the creation of novel carbocyclic and heterocyclic organofluorine compounds. mdpi.com

The trifluorovinyl group is a key handle for synthetic modification. Organometallic complexes featuring this group have been described as versatile building blocks in chemistry. acs.org Methodologies such as nucleophilic substitution on the trifluorovinyl unit or its participation in palladium-catalyzed cross-coupling reactions provide pathways to more elaborate molecular architectures. acs.orgresearchgate.net For instance, the Stille-type coupling is a known strategy for creating trifluorovinyl compounds, and similar cross-coupling methods can be envisioned for derivatizing the this compound scaffold. acs.orgbeilstein-journals.org

Cycloaddition reactions represent a powerful tool for constructing cyclic systems with high stereochemical control. yale.edulibretexts.org this compound can be employed in Diels-Alder reactions, acting as the diene component to react with various dienophiles. This approach allows for the synthesis of complex bicyclic fluorinated skeletons. Furthermore, the trifluorovinyl group itself can act as a potent dienophile or dipolarophile, reacting with dienes or 1,3-dipoles to form six- or five-membered rings, respectively. mdpi.comfiveable.me These transformations are foundational for building libraries of novel fluorinated compounds that are otherwise difficult to access.

The development of synthetic methods using substrates like this compound is crucial for advancing medicinal chemistry and materials science, where the introduction of fluorine can confer desirable properties. nih.govresearchgate.net By exploring the selective transformations of its two double bonds, chemists can devise new routes to previously inaccessible fluorinated structures.

Table 2: Synthetic Methodologies Employing this compound

| Methodology | Reagents/Conditions | Resulting Compound Class | Synthetic Value |

| [4+2] Diels-Alder Reaction | Dienophile, Heat/Lewis Acid | Fused Bicyclic Systems | Construction of complex fluorinated polycycles. libretexts.org |

| [2+2] Cycloaddition | Heat | Perfluorocyclobutane-linked dimers | Synthesis of fluorinated cyclobutanes. acs.org |

| Palladium-Catalyzed Cross-Coupling | Organometallic reagent (e.g., organoborane, organotin), Pd catalyst | Aryl- or alkyl-substituted derivatives | C-C bond formation and functionalization. researchgate.netbeilstein-journals.org |

| Nucleophilic Vinylic Substitution | Nucleophile (e.g., organolithium) | Substituted vinyl fluoride (B91410) derivatives | Introduction of diverse functional groups. acs.org |

Q & A

Q. What are the recommended synthetic routes for 1-(trifluorovinyl)cyclohex-1-ene, and how do reaction conditions influence yield?

- Methodological Answer : A viable route involves trifluoromethylation of cyclohexene derivatives using trifluoromethanesulfonate (triflate) intermediates. For example, cyclohex-1-en-1-yl trifluoromethanesulfonate can be prepared via electrophilic substitution, followed by coupling with trifluorovinyl groups under palladium catalysis . Key parameters include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Catalytic systems: Pd(PPh₃)₄ with Cs₂CO₃ as a base enhances coupling efficiency.

Typical yields range from 40–70%, with purity confirmed by GC-MS or ¹⁹F NMR .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The trifluorovinyl group exhibits characteristic splitting patterns for vinylic protons (δ 5.2–6.0 ppm, J = 12–15 Hz) due to coupling with adjacent fluorine atoms. Cyclohexene protons appear as a multiplet (δ 1.5–2.5 ppm) .

- ¹⁹F NMR : A distinct triplet at δ −60 to −70 ppm (J = 8–10 Hz) confirms the trifluorovinyl moiety .

- IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=C) and 1100–1200 cm⁻¹ (C-F) are diagnostic .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Storage recommendations include:

- Temperature : −20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen to avoid oxidation.

- Stability tests : Monitor via TLC or HPLC every 3 months; degradation products (e.g., cyclohexene oxide) appear as new spots/peaks .

Advanced Research Questions

Q. How do electronic effects of the trifluorovinyl group influence electrocyclic reactions in cyclohexene systems?